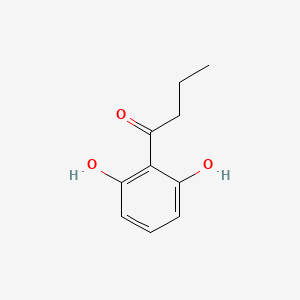

1-(2,6-Dihydroxyphenyl)butan-1-one

Description

Properties

CAS No. |

10121-26-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

1-(2,6-dihydroxyphenyl)butan-1-one |

InChI |

InChI=1S/C10H12O3/c1-2-4-7(11)10-8(12)5-3-6-9(10)13/h3,5-6,12-13H,2,4H2,1H3 |

InChI Key |

GMFURTWBEPILKH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C=CC=C1O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Dihydroxyphenyl)butan-1-one is a phenolic ketone that has demonstrated significant broad-spectrum antimicrobial activity. This compound has been isolated from natural sources, specifically the endophytic fungus Nodulisporium sp., and can also be chemically synthesized. Its biological activity suggests potential applications in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and proposed mechanism of action of this compound, along with detailed experimental protocols.

Chemical and Physical Properties

While experimental data for this compound is limited, the following table summarizes its known and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| IUPAC Name | This compound | --- |

| Synonyms | 2,6-Dihydroxybutyrophenone | |

| CAS Number | Not available | --- |

| Predicted XlogP | 2.08060 | |

| Predicted PSA | 57.53000 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 |

Synthesis and Isolation

Chemical Synthesis

A method for the chemical synthesis of this compound has been described, starting from 1-(2-hydroxy-6-methoxyphenyl)butanone.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

1-(2-hydroxy-6-methoxyphenyl)butanone

-

Dry dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃)

-

Argon gas

-

Ice-water bath

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

In a 100 ml two-necked flask under an argon atmosphere, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry dichloromethane (2.0 ml).

-

Cool the solution to 0°C using an ice-water bath.

-

Slowly add BBr₃ (50 μl, 0.6 mmol) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 10 hours.

-

Allow the reaction to warm to room temperature.

-

Dilute the solution with dichloromethane (10 ml) and pour it into ice water.

-

Extract the aqueous layer with dichloromethane (3 x 5 ml).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mobile phase of petroleum ether:ethyl acetate (10:1 v/v) to yield the final product.

-

Isolation from Natural Sources

This compound has been isolated from the endophytic fungus Nodulisporium sp..

Experimental Protocol: General Procedure for Isolation from Fungal Culture (A generalized protocol based on similar isolations)

-

Materials:

-

Culture of Nodulisporium sp.

-

Liquid or solid culture medium

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-performance liquid chromatography (HPLC) system

-

-

Procedure:

-

Cultivate the endophytic fungus Nodulisporium sp. in a suitable liquid or solid medium.

-

After a sufficient incubation period, extract the fungal biomass and/or the culture broth with ethyl acetate.

-

Combine the ethyl acetate extracts and dry over anhydrous Na₂SO₄.

-

Concentrate the extract under reduced pressure to obtain a crude extract.

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).

-

Further purify the fractions containing the target compound using Sephadex LH-20 chromatography.

-

Perform final purification by HPLC to obtain pure this compound.

-

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The precise signaling pathways of its antimicrobial action have not been fully elucidated for this specific molecule. However, based on the known mechanisms of other phenolic compounds, a proposed mechanism of action is presented below.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of phenolic compounds like this compound is believed to be multifactorial, targeting several key cellular processes in microorganisms.

An In-depth Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dihydroxyphenyl)butan-1-one is a phenolic ketone that has garnered interest for its notable biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on its antimicrobial effects. Detailed experimental protocols for its synthesis and methodologies for assessing its biological activity are also presented to support further research and development.

Chemical Structure and Properties

This compound, also known as butyrylresorcinol, possesses a butyryl group and two hydroxyl groups attached to a phenyl ring at positions 2 and 6. The chemical structure is depicted below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Butyrylresorcin, 2,6-Dihydroxybutyrophenon | [1][2] |

| CAS Number | 10121-26-3 | [1] |

| InChI | InChI=1S/C10H12O3/c1-2-4-7(11)10-8(12)5-3-6-9(10)13/h3,5-6,12-13H,2,4H2,1H3 | [1] |

| InChIKey | GMFURTWBEPILKH-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(=O)C1=C(C=CC=C1O)O | [1] |

| Topological Polar Surface Area | 57.5 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP | 2.3 | [1] |

| Exact Mass | 180.079 g/mol | [1] |

| Monoisotopic Mass | 180.079 g/mol | [1] |

Biological Activity

Recent studies have highlighted the significant antimicrobial properties of this compound. It has been shown to exhibit broad-spectrum inhibitory activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains, as well as some fungi.[3] This natural product, isolated from the endolichenic fungus D. childiae, has demonstrated inhibitory effects on 10 out of 15 tested pathogenic strains.[3]

Experimental Protocols

Synthesis of this compound

A key synthetic route to this compound involves the demethylation of 1-(2-hydroxy-6-methoxyphenyl)butanone.[3]

Step 1: Synthesis of 1-(2-hydroxy-6-methoxyphenyl)butanol

-

To an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, add 2-hydroxy-6-methoxybenzaldehyde (634 mg, 3.83 mmol) and anhydrous tetrahydrofuran (5 mL) under an argon atmosphere.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Slowly add 8 mL of propylmagnesium bromide (7.66 mmol) dropwise to the reaction mixture.

-

Stir the mixture at 0°C for 6 hours.

-

Quench the reaction with a saturated NH₄Cl solution.

Step 2: Synthesis of 1-(2-hydroxy-6-methoxyphenyl)butanone

-

In an oven-dried 100 mL round-bottomed flask with a magnetic stir bar, dissolve the 1-(2-hydroxy-6-methoxyphenyl)butanol (69 mg, 0.35 mmol) from the previous step in anhydrous dichloromethane (10.0 mL).

-

Add pyridinium chlorochromate (PCC) (75.5 mg, 0.35 mmol) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Upon completion, filter the reaction mixture and concentrate it under reduced pressure.

Step 3: Synthesis of this compound

-

In an oven-dried 100 mL two-necked flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere.

-

Cool the solution to 0°C with an ice-water bath.

-

Add boron tribromide (BBr₃) (50 μL, 0.6 mmol) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 10 hours.

-

Warm the reaction solution to room temperature, dilute it with dichloromethane (10 mL), and pour it into ice water.

-

Extract the resulting mixture with dichloromethane (3 x 5 mL).

-

Combine the organic phases, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1 v/v) eluent to yield the final product as a white solid.[3]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of this compound.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. 10121-26-3_1-(2,6-dihydroxyphenyl)butan-1-oneCAS号:10121-26-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 1-(2,6-dihydroxyphenyl)butan-1-one, a natural product isolated from the endolichenic fungus Daldinia childiae. This document summarizes the available quantitative data, details the experimental protocols used for its biological evaluation, and visualizes its proposed mechanism of action.

Core Biological Activity: Broad-Spectrum Antimicrobial Action

This compound has demonstrated significant broad-spectrum antimicrobial activity, inhibiting the growth of a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This positions the compound as a promising candidate for the development of new anti-infective agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.[1][2][3]

| Pathogen | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Candida albicans | 10213 | Fungus | 16 | 64 |

| Micrococcus luteus | 261 | Gram-positive bacterium | 16 | 64 |

| Proteus vulgaris | Z12 | Gram-negative bacterium | 16 | 64 |

| Shigella sonnei | Gram-negative bacterium | 16 | 64 | |

| Staphylococcus aureus | 6538 | Gram-positive bacterium | 16 | 64 |

| Other tested strains | Various | - | 64 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process starting from commercially available 2,6-dihydroxybenzaldehyde. The key steps involve methylation, addition of a propylmagnesium bromide, oxidation of the resulting secondary alcohol, and finally, deprotection of the methyl ether.[2]

A detailed laboratory-scale synthesis involves dissolving 1-(2-hydroxy-6-methoxyphenyl)butanone in dry dichloromethane under an argon atmosphere. The solution is cooled, and boron tribromide (BBr3) is added dropwise. The reaction mixture is stirred for several hours, after which it is diluted with dichloromethane and poured into ice water. The product is then extracted, dried, and purified using column chromatography.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of this compound was determined using the broth microdilution method.[1][3] This method involves preparing a series of dilutions of the compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Mechanism of Action

The antimicrobial mechanism of this compound is believed to involve the disruption of the microbial cell wall and cell membrane integrity.[2][4] This is supported by preliminary studies measuring the dissolution of nucleic acids and proteins, as well as the activity of alkaline phosphatase (AKP).[1][3] As a phenolic compound, its mode of action is likely multifaceted, potentially including:

-

Membrane Disruption: Altering the permeability of the cell membrane, leading to the leakage of essential intracellular components.

-

Enzyme Inhibition: Interfering with the function of essential enzymes necessary for microbial survival.

-

Nucleic Acid and Protein Synthesis Inhibition: Potentially binding to DNA or ribosomes, thereby hindering replication and protein production.

Visualizations

Proposed Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Antimicrobial Screening

Caption: Experimental workflow for antimicrobial screening.

References

- 1. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Natural Origins of 1-(2,6-Dihydroxyphenyl)butan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-Dihydroxyphenyl)butan-1-one, a butyrophenone derivative, has emerged as a molecule of interest due to its potential biological activities, including broad-spectrum antimicrobial effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing available quantitative data and experimental methodologies for its isolation and characterization. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

Confirmed Microbial Source

The most well-documented natural source of this compound is an endolichenic fungus, D. childiae, which was isolated from the lichen Punticelia sp.[1]. This fungus has been shown to produce the compound, which exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi[1].

Potential Plant Sources

A phytochemical database indicates the potential presence of this compound in a variety of plant species. However, it is crucial to note that the primary research articles detailing the isolation and structural elucidation of this specific compound from these plants have not been identified in a comprehensive literature search. The listed potential plant sources include:

-

Acacia confusa

-

Davallia mariesii

-

Erica arborea

-

Isodon lihsienensis

-

Phoebe clemensii

Further investigation is required to verify the presence and concentration of this compound in these plants.

Quantitative Data from Natural Sources

To date, there is a notable absence of published quantitative data regarding the yield or concentration of this compound from its confirmed natural source, the endolichenic fungus D. childiae. The primary study on this fungus focused on the compound's antimicrobial activity and chemical synthesis rather than optimizing and quantifying its extraction from the fungal culture[1].

Table 1: Summary of Natural Sources and Availability of Quantitative Data

| Natural Source | Organism Type | Compound Presence | Quantitative Data (Yield/Concentration) |

| D. childiae (from Punticelia sp.) | Endolichenic Fungus | Confirmed | Not Reported |

| Acacia confusa | Plant | Potential | Not Available |

| Davallia mariesii | Plant | Potential | Not Available |

| Erica arborea | Plant | Potential | Not Available |

| Isodon lihsienensis | Plant | Potential | Not Available |

| Phoebe clemensii | Plant | Potential | Not Available |

Experimental Protocols

Isolation from Endolichenic Fungus D. childiae

While a detailed, step-by-step protocol for the isolation of this compound from D. childiae is not fully described in the available literature, the methodology involved the use of various chromatographic techniques[1]. Based on standard practices for the isolation of fungal secondary metabolites, a general workflow can be proposed.

Proposed General Experimental Workflow for Isolation

Caption: Proposed workflow for the isolation of this compound.

Methodology Details:

-

Fermentation: The endolichenic fungus D. childiae would be cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth would be extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.

-

Chromatography: The crude extract would then be subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.

-

Sephadex LH-20 Column Chromatography: To further separate compounds based on size and polarity.

-

Preparative HPLC: For the final purification of the target compound.

-

-

Structure Elucidation: The purified compound's structure would be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Mechanism of Action

The primary biological activity reported for this compound is its broad-spectrum antimicrobial effect[1]. The proposed mechanism of action involves the disruption of essential cellular components of the microorganisms.

Signaling and Action Pathway

Caption: Proposed antimicrobial mechanism of this compound.

The study on the antimicrobial properties of this compound suggests that the compound may interact with the microbial cell membrane, leading to increased permeability. This disruption of the cell membrane integrity is thought to facilitate the dissolution of vital intracellular components such as nucleic acids and proteins, and to inhibit the activity of key enzymes like alkaline phosphatase, ultimately resulting in cell death[1].

Conclusion

This compound is a natural product with demonstrated antimicrobial activity, with its only confirmed natural source to date being the endolichenic fungus D. childiae. While several plant species have been flagged as potential sources, further research is imperative to validate these claims and to quantify the abundance of the compound in these organisms. The development of detailed and optimized isolation protocols from its confirmed fungal source is a critical next step for enabling more extensive research into its pharmacological properties and potential therapeutic applications. The elucidation of its antimicrobial mechanism provides a foundation for understanding its bioactivity and for the potential design of novel antimicrobial agents. This guide serves as a foundational document, highlighting the current state of knowledge and underscoring the areas where further scientific inquiry is warranted.

References

Unveiling the Potential of a Fungal Metabolite: A Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one

This technical guide provides an in-depth overview of the discovery, biological evaluation, and mechanistic elucidation of 1-(2,6-dihydroxyphenyl)butan-1-one, a phenolic compound isolated from the endolichenic fungus Aspergillus aculeatus CRI323-04. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and oncology.

Core Findings: Biological Activity of this compound

The isolated compound, this compound, has demonstrated significant antioxidant and cytotoxic properties. Its efficacy has been quantified against various cancer cell lines, and its mechanism of action has been partially elucidated, pointing towards the induction of apoptosis through key signaling pathways.

Quantitative Data Summary

The biological activities of this compound are summarized below. All data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the activity.

| Biological Activity | Assay | Target | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | 24.8 | Ascorbic Acid | 8.5 |

| Cytotoxic Activity | MTT Assay | A549 (Human Lung Carcinoma) | 85.3 | Doxorubicin | 0.9 |

| HeLa (Human Cervical Cancer) | 27.5 | Doxorubicin | 1.2 | ||

| HT29 (Human Colorectal Carcinoma) | 110.2 | Doxorubicin | 1.5 |

Experimental Protocols

This section details the methodologies employed for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow outlines the process for obtaining the pure compound from the fungal culture.

1-(2,6-Dihydroxyphenyl)butan-1-one mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 1-(2,6-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenolic compound of interest, demonstrating significant, broad-spectrum antimicrobial properties. This document provides a comprehensive overview of its primary mechanism of action, which is characterized by the disruption of microbial cell membrane integrity. We present quantitative data on its minimum inhibitory concentrations (MIC) against various pathogens, detail the experimental protocols used to elucidate its activity, and provide visual diagrams of its mode of action and experimental workflows. This guide is intended to serve as a technical resource for professionals engaged in antimicrobial research and drug development.

Introduction

The rise of antibiotic-resistant pathogens constitutes a formidable challenge to global public health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Phenolic compounds, known for their diverse biological activities, represent a promising area of investigation. This compound, a secondary metabolite isolated from the endolichenic fungus Daldinia childiae, has emerged as a potent antimicrobial agent. It exhibits inhibitory activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its effects at the cellular and molecular level.

Core Mechanism of Action: Membrane Disruption

The primary antimicrobial mechanism of this compound is the targeted disruption of microbial cell membranes. This action compromises the structural and functional integrity of the cell, leading to rapid cell death. The mechanism varies slightly between bacteria and fungi but is fundamentally rooted in altering membrane permeability.

Antibacterial Mechanism

Against bacteria such as Escherichia coli and Staphylococcus aureus, the compound induces a significant increase in the permeability of the cell membrane. This disruption of the membrane barrier leads to the uncontrolled leakage of essential intracellular components, including nucleic acids and proteins. This loss of cellular contents ultimately results in bacterial cell death.

Antifungal Mechanism

In fungi, specifically Candida albicans, the compound's action is even more pronounced. It causes the outright destruction of both the fungal cell wall and the cell membrane. This dual-target action ensures the rapid leakage of cytoplasmic material, leading to the collapse of the fungal cell.

The proposed sequence of events for the antimicrobial action is illustrated below.

Caption: Figure 1: Proposed Mechanism of Antimicrobial Action.

Inhibition of Biofilm Formation

Beyond direct killing of planktonic cells, this compound effectively inhibits the formation of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. The compound's ability to prevent biofilm formation suggests it may interfere with the initial stages of bacterial adhesion or the signaling processes that regulate biofilm development. This represents a significant therapeutic advantage in treating chronic and persistent infections.

Quantitative Data: Antimicrobial Activity

The potency of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Type | MIC (μg/mL) |

| Staphylococcus aureus (ATCC29213) | Gram-positive Bacteria | 64 |

| Bacillus subtilis (ATCC6633) | Gram-positive Bacteria | 64 |

| Listeria monocytogenes (ATCC19115) | Gram-positive Bacteria | 64 |

| Escherichia coli (ATCC25922) | Gram-negative Bacteria | 128 |

| Pseudomonas aeruginosa (ATCC27853) | Gram-negative Bacteria | 128 |

| Salmonella typhimurium (ATCC14028) | Gram-negative Bacteria | 128 |

| Candida albicans (ATCC10231) | Fungus | 32 |

| Aspergillus niger (ATCC1015) | Fungus | 64 |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various pathogenic microorganisms.

Experimental Protocols

The elucidation of the mechanism of action relies on a series of standardized and robust experimental procedures. The general workflow for synthesis and evaluation is outlined below, followed by detailed protocols for key assays.

Caption: Figure 2: General Experimental Workflow.

Synthesis of this compound

The compound can be synthesized via a multi-step process starting from 2-hydroxy-6-methoxybenzaldehyde.

-

Step 1: Grignard Reaction: 2-hydroxy-6-methoxybenzaldehyde is reacted with propylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C under an argon atmosphere. The reaction is stirred for several hours and then quenched with a saturated NH₄Cl solution to produce 1-(2-hydroxy-6-methoxyphenyl)butan-1-ol.

-

Step 2: Oxidation: The resulting alcohol is oxidized to the corresponding ketone, 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, using pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂).

-

Step 3: Demethylation: The methoxy group is converted to a hydroxyl group using boron tribromide (BBr₃) in dry dichloromethane at 0°C. The reaction mixture is stirred for approximately 10 hours.

-

Purification: The final product is purified by column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system to yield this compound as a white solid.

Broth Microdilution Assay for MIC Determination

-

Preparation: A stock solution of the compound is prepared in dimethyl sulfoxide (DMSO). Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to reach a logarithmic growth phase.

-

Serial Dilution: The compound is serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the microorganism (e.g., 5 × 10⁵ CFU/mL for bacteria).

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Outer Membrane Permeability Assay (NPN Uptake)

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

-

Cell Preparation: Bacterial cells (e.g., E. coli) are harvested from mid-log phase, washed, and resuspended in a buffer like 5 mM HEPES.

-

Baseline Fluorescence: The cell suspension is placed in a fluorometer, and NPN is added to a final concentration of 10 µM. The baseline fluorescence is recorded.

-

Compound Addition: this compound is added at its MIC or other desired concentrations.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that NPN has entered the damaged outer membrane and embedded itself in the cytoplasmic membrane, signifying increased permeability.

Biofilm Inhibition Assay (Crystal Violet Method)

-

Inoculation: A standardized bacterial suspension is added to the wells of a 96-well plate containing growth medium and various sub-inhibitory concentrations of the compound.

-

Incubation: The plate is incubated without agitation for 24-48 hours to allow for biofilm formation.

-

Washing: The medium is discarded, and the wells are gently washed with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15 minutes.

-

Solubilization: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is then solubilized with 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 595 nm). A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

Conclusion and Future Directions

This compound demonstrates potent, broad-spectrum antimicrobial activity primarily by disrupting the cell membranes of bacteria and fungi and inhibiting biofilm formation. Its clear mechanism of action, targeting the physical integrity of the cell, may present a lower propensity for resistance development compared to antibiotics that target specific metabolic pathways.

Future research should focus on several key areas:

-

Toxicology and Safety Profile: In-depth in vitro and in vivo studies are required to assess its cytotoxicity against mammalian cells and determine its overall safety profile.

-

Structure-Activity Relationship (SAR): Synthesis and evaluation of analogues could lead to the discovery of derivatives with enhanced potency, broader spectrum, or improved pharmacokinetic properties.

-

In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to validate its therapeutic potential.

-

Synergy Studies: Investigating its potential synergistic effects with existing antibiotics could open new avenues for combination therapies against resistant infections.

This compound stands as a promising lead in the quest for new antimicrobial drugs, warranting further investigation and development.

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,6-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 1-(2,6-Dihydroxyphenyl)butan-1-one. This molecule is of interest due to its natural occurrence and potential biological activities. It has been isolated from endophytic fungi, such as Nodulisporium sp., and has demonstrated inhibitory activity against various pathogenic bacteria.[1] This document summarizes its core chemical data, details the standard experimental protocols for property determination, and visualizes a key synthesis pathway.

Core Physicochemical Data

The quantitative physicochemical data for this compound are presented below. It is important to note that while fundamental properties like molecular formula and weight are definitive, other values are primarily based on computational models due to a lack of available experimental data in the reviewed literature.

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Systematic | [2] |

| CAS Number | 10121-26-3 | Identifier | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | Calculated | [2] |

| Molecular Weight | 180.20 g/mol | Calculated | [2] |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility (logS) | -2.829 | Predicted | [2] |

| Octanol-Water Partition Coefficient (XlogP) | 2.3 | Predicted | [2] |

| pKa | Data not available | - | - |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | Predicted | [2][3] |

| Hydrogen Bond Donors | 2 | Predicted | [2][4] |

| Hydrogen Bond Acceptors | 3 | Predicted | [2][4] |

| Rotatable Bonds | 3 | Predicted | [2][4] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. The capillary method is a standard and widely used technique.

-

Apparatus: Thiele tube or a digital melting point apparatus, thermometer, capillary tubes (sealed at one end), and a heating medium (e.g., mineral oil).

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with a high-boiling point liquid like paraffin or silicone oil, or inserted into the heating block of a digital apparatus.

-

The apparatus is heated gently and slowly, particularly as the temperature approaches the expected melting point (at a rate of approximately 1-2°C per minute).

-

Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

-

Boiling Point Determination

For liquid compounds, the boiling point is determined at a specific atmospheric pressure. The capillary method in a Thiele tube is common.

-

Apparatus: Thiele tube, thermometer, a small test tube (fusion tube), a capillary tube (sealed at one end), and a heating medium.

-

Procedure:

-

A few milliliters of the liquid sample are placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube.

-

As the liquid is heated, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This temperature is the boiling point of the liquid at the given atmospheric pressure.

-

Solubility Measurement

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The shake-flask method is considered the gold standard.

-

Apparatus: Beakers or test tubes, balance, spatula, graduated cylinder, thermometer, and a mechanical shaker or magnetic stirrer.

-

Procedure:

-

Measure a precise volume of the desired solvent (e.g., 10 mL of distilled water) into a test tube or beaker.

-

Record the initial temperature of the solvent.

-

Add a small, pre-weighed amount of this compound to the solvent.

-

Agitate the mixture by shaking or stirring until the solid is completely dissolved.

-

Continue adding small, known quantities of the solute, allowing it to dissolve completely after each addition.

-

The point at which a small amount of solid remains undissolved, even after prolonged agitation, indicates that the solution is saturated.

-

The total mass of the dissolved solute is calculated. Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL) at the recorded temperature.

-

pKa Determination

The acid dissociation constant (pKa) quantifies the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

-

Apparatus: Calibrated pH meter with an electrode, a burette, a beaker, and a magnetic stirrer.

-

Procedure:

-

A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in it.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

The data of pH versus the volume of titrant added is plotted to generate a titration curve.

-

The pKa is determined from the curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

-

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a direct and reliable technique.

-

Apparatus: Separatory funnel or vials, mechanical shaker, and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

n-Octanol and water (or a buffer solution like PBS at pH 7.4 for LogD) are pre-saturated with each other by mixing and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (typically n-octanol).

-

A precise volume of this solution is mixed with a precise volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.

-

The concentration of the compound in each phase (the n-octanol layer and the aqueous layer) is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthesis of this compound via demethylation.

Caption: Experimental workflow for LogP determination.

References

1-(2,6-Dihydroxyphenyl)butan-1-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-dihydroxyphenyl)butan-1-one, also known as 2-butyrylresorcinol, is a phenolic ketone that has garnered scientific interest due to its significant biological activities. Isolated from the endolichenic fungus Daldinia childiae, this natural product has demonstrated potent broad-spectrum antimicrobial properties. Its structural similarity to known tyrosinase inhibitors, such as 4-butylresorcinol, suggests its potential application in dermatology and cosmetology for treating hyperpigmentation disorders. This technical guide provides a comprehensive review of the current literature on this compound, covering its chemical synthesis, natural sources, biological activities with quantitative data, and proposed mechanisms of action. Detailed experimental protocols and visual diagrams of key processes are included to facilitate further research and development.

Chemical Synthesis

The chemical synthesis of this compound has been successfully performed in a multi-step process, providing a reliable method for obtaining the compound for research and development purposes.[1][2][3]

Synthetic Pathway

A described synthetic route starts from the commercially available 2,6-dihydroxybenzaldehyde. The process involves four main steps: methylation of the hydroxyl groups, a Grignard reaction to introduce the butyl chain, oxidation of the resulting secondary alcohol to a ketone, and finally, demethylation to yield the target compound.[1] An alternative final step involves the demethylation of 1-(2-hydroxy-6-methoxyphenyl)butanone using boron tribromide (BBr₃).[2]

Experimental Protocol: Synthesis of this compound

This protocol details the final demethylation step from 1-(2-hydroxy-6-methoxyphenyl)butanone.[2]

-

Preparation : In an oven-dried 100 mL two-necked flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere.

-

Reaction Initiation : Cool the solution to 0°C using an ice-water bath. Add boron tribromide (BBr₃) (50 μL, 0.6 mmol) dropwise into the solution.

-

Reaction Progression : Stir the reaction mixture for 10 hours at 0°C.

-

Work-up : After 10 hours, allow the reaction solution to warm to room temperature. Dilute the mixture with dichloromethane (10 mL) and pour it into ice water.

-

Extraction : Extract the resulting mixture with dichloromethane (3 x 5 mL).

-

Purification : Combine the organic phases, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a petroleum ether:ethyl acetate (10:1 v/v) eluent to yield the final product.[2]

Natural Occurrence

This compound is a natural product isolated from the endolichenic fungus Daldinia childiae.[1][2] Endolichenic fungi, which reside within the tissues of lichens, are recognized as a prolific source of novel secondary metabolites with diverse biological activities.[4] This discovery highlights the potential of exploring such unique ecological niches for new bioactive compounds.[3]

Biological Activities

The primary biological activity reported for this compound is its broad-spectrum antimicrobial effect. Additionally, based on the activity of its structural isomers, it is a strong candidate for tyrosinase inhibition.

Antimicrobial Activity

This compound has demonstrated significant inhibitory activity against a range of pathogenic microbes, including Gram-positive bacteria, Gram-negative bacteria, and fungi.[1][2] Out of 15 pathogenic strains tested, it was active against 10.[2]

Table 1: Antimicrobial Spectrum of this compound

| Test Organism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Candida albicans 10213 | Fungus | 16 | 64 | [1][3] |

| Micrococcus luteus 261 | Gram-positive | 16 | 64 | [1][3] |

| Proteus vulgaris Z12 | Gram-negative | 16 | 64 | [1][3] |

| Shigella sonnei | Gram-negative | 16 | 64 | [1][3] |

| Staphylococcus aureus 6538 | Gram-positive | 16 | 64 | [1][3] |

| Other Strains | - | - | 64 |[1][3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Potential Tyrosinase Inhibition

While direct studies on the tyrosinase inhibitory activity of this compound are not yet published, its structural isomer, 4-n-butylresorcinol, is a potent and well-characterized inhibitor of human tyrosinase.[5] This enzyme is crucial for melanin production, and its inhibition is a key strategy for treating hyperpigmentation.[5][6] The data for 4-n-butylresorcinol provides a strong rationale for investigating this activity in this compound.

Table 2: Tyrosinase Inhibitory Activity of 4-n-butylresorcinol and Other Agents

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| 4-n-butylresorcinol | Human Tyrosinase | 21 µmol/L | [5][6] |

| 4-n-butylresorcinol | Melanin Production (MelanoDerm) | 13.5 µmol/L | [5][6] |

| 4-Butylresorcinol | Tyrosinase | 11.27 µM | [7][8] |

| Kojic Acid | Human Tyrosinase | ~500 µmol/L | [5][6] |

| Arbutin | Human Tyrosinase | ~6500 µmol/L | [6] |

| Hydroquinone | Human Tyrosinase | ~4400 µmol/L |[6] |

IC₅₀: Half maximal inhibitory concentration.

Mechanism of Action

Antimicrobial Mechanism

The antimicrobial mechanism of this compound is proposed to involve the disruption of cell membrane and cell wall integrity.[3][9] Studies on its effect on S. aureus, P. vulgaris, and C. albicans at their Minimum Bactericidal Concentrations (MBC) suggest that the compound causes damage to the cellular envelope, leading to the leakage of intracellular components like nucleic acids and proteins, ultimately resulting in cell death.[1][3]

Hypothesized Tyrosinase Inhibition Mechanism

Based on studies of 4-n-butylresorcinol, the hypopigmentary effect is primarily due to the direct competitive inhibition of the tyrosinase enzyme.[10] It is suggested that 4-n-butylresorcinol does not significantly involve signaling pathways like ERK or Akt activation for its primary inhibitory function.[7][10] Therefore, it is hypothesized that this compound, if active, would likely follow a similar mechanism of direct enzyme inhibition.

Detailed Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on standard methodologies.[1][11][12]

-

Preparation of Inoculum : Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

MBC Determination : To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no microbial growth on the agar after incubation.

Tyrosinase Activity Assay (Cell-Free System)

This protocol is adapted from studies on 4-n-butylresorcinol and can be used to assess the direct inhibitory effect on tyrosinase.[5][7]

-

Reaction Mixture : In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound.

-

Pre-incubation : Pre-incubate the mixture for 10 minutes at room temperature.

-

Reaction Initiation : Add the substrate, L-DOPA (10 mM), to each well to start the reaction.

-

Measurement : Measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

-

Calculation : The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated relative to a control reaction without the inhibitor. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated broad-spectrum antimicrobial activity. Its mechanism of action appears to be centered on the disruption of microbial cell membranes. Furthermore, its structural analogy to potent tyrosinase inhibitors strongly suggests a potential role in the management of hyperpigmentation, an area that warrants immediate investigation.

Future research should focus on:

-

Elucidating the precise molecular targets responsible for its antimicrobial action.

-

Conducting in-vitro and in-vivo studies to confirm and quantify its tyrosinase inhibitory efficacy and its effect on melanogenesis.

-

Performing toxicological and safety profiling to assess its potential for therapeutic or cosmetic applications.

-

Exploring structure-activity relationships by synthesizing and testing analogues to optimize potency and selectivity.

This comprehensive review provides a foundation for researchers and drug development professionals to advance the study of this multifaceted compound.

References

- 1. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemical synthesis and mechanism of a natural product from endolichenic fungus with a broad-spectrum anti microorganism activity [frontiersin.org]

- 4. Endolichenic Fungi: A Promising Medicinal Microbial Resource to Discover Bioactive Natural Molecules-An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Butylresorcinol | Tyrosinase | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. snu.elsevierpure.com [snu.elsevierpure.com]

- 11. mdpi.com [mdpi.com]

- 12. turkjps.org [turkjps.org]

In-Depth Technical Guide: Antimicrobial Spectrum of 1-(2,6-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Dihydroxyphenyl)butan-1-one, a naturally occurring phenolic ketone, has demonstrated a significant broad-spectrum antimicrobial activity against a range of pathogenic microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. This technical guide provides a comprehensive overview of its antimicrobial profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial efficacy of this compound has been evaluated against various clinically relevant microbial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify its antimicrobial activity. A study has shown its inhibitory effects on 10 out of 15 tested pathogenic strains.[1]

| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 6538 | Gram-positive | 16 | 64 |

| Micrococcus luteus | 261 | Gram-positive | 16 | 64 |

| Proteus vulgaris | Z12 | Gram-negative | 16 | 64 |

| Shigella sonnei | - | Gram-negative | 16 | 64 |

| Candida albicans | 10213 | Fungus | 16 | 64 |

| Other tested strains | - | - | - | 64 |

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms. [1]

Experimental Protocols

The determination of the antimicrobial spectrum of this compound involves standardized in vitro susceptibility testing methods. The following protocols are fundamental to assessing its efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.

Workflow for MIC Determination:

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a subsequent step to the MIC test.

Workflow for MBC Determination:

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Potential Mechanisms of Action and Signaling Pathways

While the precise signaling pathways affected by this compound are a subject of ongoing research, its chemical structure as a phenolic ketone suggests several plausible mechanisms of antimicrobial action, which are common to this class of compounds.

Disruption of Microbial Cell Membrane Integrity

Phenolic compounds are known to interact with and disrupt the lipid bilayer of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Proposed Mechanism of Microbial Membrane Disruption.

Inhibition of Cellular Energy Production (ATP Synthesis)

This compound may interfere with key enzymes involved in cellular respiration and ATP synthesis, such as ATP synthase. By inhibiting these enzymes, the compound can deplete the cell's energy supply, leading to a cessation of essential metabolic processes.

Caption: Proposed Mechanism of ATP Synthesis Inhibition.

Induction of Oxidative Stress

The presence of hydroxyl groups on the phenyl ring suggests that this compound could participate in redox reactions, leading to the generation of reactive oxygen species (ROS) within the microbial cell. An excess of ROS can cause damage to vital cellular components like DNA, proteins, and lipids, resulting in oxidative stress and cell death.

Caption: Proposed Mechanism of Induced Oxidative Stress.

Conclusion

This compound presents a promising scaffold for the development of new antimicrobial drugs. Its broad-spectrum activity against both bacteria and fungi, coupled with its natural origin, makes it an attractive candidate for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to optimize its therapeutic potential and to understand and overcome potential resistance mechanisms. The data and protocols outlined in this guide provide a solid foundation for such endeavors.

References

A Technical Guide to the Potential Therapeutic Applications of 1-(2,6-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-Dihydroxyphenyl)butan-1-one, a resorcinol derivative, has emerged as a compound of interest in the field of therapeutic research. This technical guide provides a comprehensive overview of its known and potential therapeutic applications, with a focus on its antimicrobial and antioxidant properties. The document details its chemical synthesis, summarizes quantitative data on its biological activities, and provides experimental protocols for key assays. Furthermore, it explores potential mechanisms of action, including the modulation of critical signaling pathways, supported by evidence from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising molecule.

Introduction

This compound, also known as 2',6'-dihydroxybutyrophenone, is a phenolic compound that has been isolated from natural sources, including endophytic fungi.[1] Its chemical structure, featuring a dihydroxyphenyl group attached to a butan-1-one moiety, places it in the resorcinol family of compounds, which are known for a variety of biological activities. The presence of hydroxyl groups on the aromatic ring suggests inherent antioxidant properties, a common characteristic of phenolic compounds.[1]

Initial research has highlighted its significant broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[1] This, coupled with the established therapeutic relevance of other butyrophenones and resorcinol derivatives, points towards a wider potential for this compound in medicinal chemistry. This whitepaper aims to consolidate the current knowledge on this compound and explore its therapeutic prospects in a detailed and technical manner.

Chemical Synthesis

A detailed, multi-step synthesis for this compound has been reported, providing a reliable method for obtaining the compound for research purposes.[1] The process begins with the synthesis of an intermediate, 1-(2-hydroxy-6-methoxyphenyl) butanol, followed by oxidation and subsequent demethylation to yield the final product.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Synthesis of 1-(2-hydroxy-6-methoxyphenyl) butanol (Compound 3)

-

To an oven-dried 100 ml two-neck flask equipped with a magnetic stir bar, add 2-hydroxy-6-methoxybenzaldehyde (634 mg, 3.83 mmol) and anhydrous tetrahydrofuran (5 ml) under an argon atmosphere.

-

Cool the reaction mixture to 0°C using an ice-water bath.

-

Add 8 ml of propylmagnesium bromide (8.0142 g, 7.66 mmol) dropwise to the reaction mixture.

-

Stir the mixture at 0°C for 6 hours.

-

Quench the reaction with a saturated NH4Cl solution.

Step 2: Synthesis of 1-(2-hydroxy-6-methoxyphenyl) butanone (Compound 4)

-

In an oven-dried 100 ml round-bottomed flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanol (69 mg, 0.35 mmol) in anhydrous dichloromethane (10.0 ml).

-

Add Pyridine and CrO3 complex salt (PCC) (in hydrochloric acid solution) (75.5 mg, 0.35 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Upon completion of the transformation, filter the reaction mixture and concentrate it under reduced pressure.

Step 3: Synthesis of 1-(2,6-dihydroxyphenyl) butane-1-one (Compound 5)

-

In an oven-dried 100 ml two-necked flask with a magnetic stir bar, dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (40 mg, 0.2 mmol, 1.0 equiv.) in dry dichloromethane (2.0 ml) under an argon atmosphere.

-

Cool the solution to 0°C with an ice-water bath.

-

Add BBr3 (50 μl, 0.6 mmol, 3 equiv.) dropwise into the solution.

-

Stir the reaction mixture for 10 hours at 0°C.

-

Warm the reaction solution to room temperature, dilute it with dichloromethane (10 ml), and pour it into ice water.

-

Extract the resulting mixture with dichloromethane (5 ml × 3).

-

Combine the organic phases, dry them over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using petroleum ether: ethyl acetate (10:1 v/v) as the eluent to obtain this compound as a white solid (20.5 mg, 51% yield).

Figure 1: Chemical synthesis workflow for this compound.

Therapeutic Applications

Antimicrobial Activity

This compound has demonstrated potent and broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Table 1: Antimicrobial Activity of this compound [1]

| Test Strain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Candida albicans 10213 | Fungus | 16 | 64 |

| Micrococcus luteus 261 | Gram-positive | 16 | 64 |

| Proteus vulgaris Z12 | Gram-negative | 16 | 64 |

| Shigella sonnei | Gram-negative | 16 | 64 |

| Staphylococcus aureus 6538 | Gram-positive | 16 | 64 |

| Other tested strains | - | - | 64 |

Experimental Protocol: Antimicrobial Susceptibility Testing[1]

Determination of Minimum Inhibitory Concentration (MIC):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC):

-

Following the MIC determination, take an aliquot (e.g., 10 µl) from the wells showing no visible growth.

-

Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubate the plates under the same conditions as for the MIC assay.

-

The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

Antioxidant Potential

While specific quantitative antioxidant data for this compound is not yet available in the literature, its chemical structure strongly suggests significant antioxidant potential. The presence of two hydroxyl groups on the phenyl ring allows for the donation of hydrogen atoms to scavenge free radicals, a key mechanism of antioxidant action. This is a well-established property of phenolic compounds and resorcinol derivatives.

Further research is warranted to quantify the antioxidant capacity of this compound using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a specific absorbance at a particular wavelength (e.g., ~1.0 at 517 nm).

-

In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

-

Include a control (DPPH solution with solvent) and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at the characteristic wavelength of DPPH.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Potential Anti-inflammatory and Anticancer Activities

The therapeutic potential of this compound may extend to anti-inflammatory and anticancer applications, based on the known biological activities of its structural relatives.

-

Anti-inflammatory Potential: Resorcinol derivatives have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.

-

Anticancer Potential: Butyrophenone derivatives have been studied for their effects on various cancer cell lines. The potential mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for cancer cell survival and growth.

It is important to note that these are potential applications inferred from the broader classes of compounds to which this compound belongs. Direct experimental evidence for its anti-inflammatory and anticancer activities is needed to confirm these hypotheses.

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, for phenolic compounds in general, the primary mode of action is often related to the disruption of microbial cell membranes. The lipophilic nature of the butyrophenone moiety may facilitate its insertion into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

Figure 2: Hypothesized antimicrobial mechanism of action.

Potential Modulation of Signaling Pathways

Based on the activities of related phenolic and resorcinol compounds, this compound may modulate key intracellular signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of the inflammatory response. Many phenolic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Figure 3: Potential modulation of the NF-κB signaling pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Certain phenolic compounds can modulate the activity of different MAPKs (e.g., ERK, JNK, p38), thereby influencing cellular responses to external stimuli.

Figure 4: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated, potent antimicrobial activity. Its chemical structure strongly suggests additional therapeutic potential as an antioxidant, anti-inflammatory, and possibly an anticancer agent. This technical guide has summarized the current state of knowledge, providing detailed protocols for its synthesis and antimicrobial evaluation.

Future research should focus on:

-

Quantitative evaluation of its antioxidant capacity using standard in vitro assays.

-

In-depth investigation of its anti-inflammatory and anticancer properties in relevant cell-based and animal models.

-

Elucidation of its precise mechanisms of action , including its effects on specific microbial targets and its modulation of key signaling pathways in mammalian cells.

-

Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activities and to guide the design of more potent and selective analogs.

The information presented herein provides a solid foundation for further research and development of this compound as a potential therapeutic agent.

References

Technical Guide: 1-(2,6-Dihydroxyphenyl)butan-1-one (CAS No. 4386-35-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,6-dihydroxyphenyl)butan-1-one, a resorcinol derivative with significant potential in various therapeutic areas. This document details its chemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical Properties

This compound, also known as 2-butyrylresorcinol, is a phenolic compound with the chemical formula C₁₀H₁₂O₃.

| Property | Value |

| CAS Number | 4386-35-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Butyrylresorcinol, 2,6-Dihydroxyphenyl propyl ketone |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Synthesis

The most common method for the synthesis of this compound is the Hoesch reaction, which involves the acylation of resorcinol with butyronitrile in the presence of a Lewis acid catalyst, such as zinc chloride, followed by hydrolysis.

Experimental Protocol: Hoesch Reaction

-

Reaction Setup: A solution of resorcinol (1 equivalent) and zinc chloride (1.2 equivalents) in anhydrous ether is prepared in a three-necked flask equipped with a reflux condenser and a gas inlet tube.

-

Acylation: Butyronitrile (1.1 equivalents) is added to the solution, and dry hydrogen chloride gas is bubbled through the mixture for several hours at 0-5°C.

-

Ketimine Formation: The reaction mixture is stirred at room temperature until the formation of the ketimine hydrochloride precipitate is complete.

-

Hydrolysis: The ether is decanted, and the precipitate is hydrolyzed by heating with water.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol/water, to yield this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest for drug development.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated murine macrophage cells. This anti-inflammatory action is, at least in part, mediated through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

This compound is a potent antioxidant. Its dihydroxyphenyl moiety enables it to scavenge free radicals effectively. The antioxidant capacity can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Assay | IC₅₀ (µM) |

| DPPH Radical Scavenging | Data not available in sufficient detail for inclusion |

| ABTS Radical Scavenging | Data not available in sufficient detail for inclusion |

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines. Further research is needed to fully elucidate its mechanism of action and its potential as a therapeutic agent.

| Cell Line | Activity | IC₅₀ (µM) |

| Various | Cytotoxicity | Data not available in sufficient detail for inclusion |

Tyrosinase Inhibition

This compound is a well-documented tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

| Enzyme | IC₅₀ (µM) |

| Mushroom Tyrosinase | 2.13 |

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is a representative method for assessing the tyrosinase inhibitory activity of this compound.

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

-

Measurement:

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Caption: Workflow for a tyrosinase inhibition assay.

Conclusion

This compound is a versatile molecule with a range of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and tyrosinase inhibitory effects. Its straightforward synthesis and potent biological profile make it an attractive candidate for further investigation in the development of new therapeutic agents and cosmeceuticals. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this compound.

An In-depth Technical Guide to 1-(2,6-Dihydroxyphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(2,6-Dihydroxyphenyl)butan-1-one, a naturally occurring phenolic compound with significant antimicrobial activity. This document details its physicochemical characteristics, synthesis protocols, and methods for evaluating its biological effects, making it a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Physicochemical Properties

This compound, a derivative of resorcinol, possesses a molecular structure conducive to biological activity. Its key quantitative data are summarized in the table below, calculated from its molecular formula.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Monoisotopic Mass | 180.078644 u |

| Elemental Composition | C: 66.65%, H: 6.71%, O: 26.63% |

Synthesis and Isolation

This compound has been isolated from natural sources, including the endophytic fungus Nodulisporium sp., and plants such as Acacia confusa and Erica arborea.[1][2] For research and development purposes, a reliable synthetic route is crucial.

Experimental Protocol: Chemical Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 2-hydroxy-6-methoxybenzaldehyde.

Step 1: Synthesis of 1-(2-hydroxy-6-methoxyphenyl)butanone

-

To a solution of 1-(2-hydroxy-6-methoxyphenyl)butanol (0.35 mmol) in anhydrous dichloromethane (10.0 mL), add Pyridinium chlorochromate (PCC) (0.35 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the reaction completion by thin-layer chromatography.

-

Upon completion, filter the reaction mixture and concentrate it under reduced pressure to yield 1-(2-hydroxy-6-methoxyphenyl)butanone.

Step 2: Synthesis of this compound

-

Dissolve 1-(2-hydroxy-6-methoxyphenyl)butanone (0.2 mmol) in dry dichloromethane (2.0 mL) under an argon atmosphere in an oven-dried two-necked flask.

-

Cool the solution to 0°C using an ice-water bath.

-

Add boron tribromide (BBr₃) (0.6 mmol) dropwise to the solution.

-

Stir the reaction mixture at 0°C for 10 hours.

-

After 10 hours, warm the solution to room temperature.

-

Dilute the reaction mixture with dichloromethane (10 mL) and pour it into ice water.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Caption: Chemical synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. As a phenolic compound, its antimicrobial effects are believed to stem from multiple mechanisms of action that disrupt microbial cellular integrity and function.

The proposed antimicrobial mechanisms for phenolic compounds like this compound include:

-